XLogP3 Lipophilicity Differentiation: >2 Log-Unit Shift vs. Fully Aromatic 3-Chloroimidazo[1,2-a]pyrazine
The target compound exhibits a computed XLogP3 of -0.4, which is 2.1 log units lower (more hydrophilic) than the fully aromatic analog 3-chloroimidazo[1,2-a]pyrazine (CAS 1429665-39-3, XLogP3 = 1.7) [1][2]. This difference arises from the 5,6-dihydro saturation which introduces sp³ character and reduces aromaticity. In the context of fragment-based drug discovery, an XLogP3 below 0 is generally considered favorable for lead-like chemical space, whereas values above 1.5 raise concerns about promiscuous binding and poor developability [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = -0.4 |
| Comparator Or Baseline | 3-Chloroimidazo[1,2-a]pyrazine (CAS 1429665-39-3): XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = -2.1 log units (target compound is >100-fold more hydrophilic by partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity directly correlates with reduced promiscuous off-target binding, improved aqueous solubility, and more favorable ADMET profiles, making this building block preferable for fragment-based or lead-like library design where high lipophilicity is a known liability.
- [1] PubChem Compound Summary CID 121202892. Computed XLogP3-AA = -0.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2092462-30-9 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary CID 92133549. 3-Chloroimidazo[1,2-a]pyrazine; Computed XLogP3-AA = 1.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1429665-39-3 (accessed 2026-04-28). View Source
- [3] Leeson, P.D.; Springthorpe, B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat. Rev. Drug Discov. 2007, 6, 881–890. DOI: 10.1038/nrd2445. View Source
